1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one

Lipophilicity Drug Design Partition Coefficient

1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one (CAS 116538-87-5) is a disubstituted furan derivative bearing an acetyl group at C2 and a benzenesulfonyl group at C5. Its molecular formula is C12H10O4S with a molecular weight of 250.27 g/mol.

Molecular Formula C12H10O4S
Molecular Weight 250.27 g/mol
CAS No. 116538-87-5
Cat. No. B12903689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one
CAS116538-87-5
Molecular FormulaC12H10O4S
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10O4S/c1-9(13)11-7-8-12(16-11)17(14,15)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyYXCTXLXZOIRBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one (CAS 116538-87-5) as a Specialized Heterocyclic Building Block


1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one (CAS 116538-87-5) is a disubstituted furan derivative bearing an acetyl group at C2 and a benzenesulfonyl group at C5. Its molecular formula is C12H10O4S with a molecular weight of 250.27 g/mol . The compound combines the aromatic character of the furan ring with the strong electron‑withdrawing properties of the sulfonyl moiety and the reactivity of the ketone carbonyl, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry projects.

Why 5-Substituted Acyl Furans Are Not Interchangeable with 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one


The benzenesulfonyl group profoundly alters both the electronic landscape and the physicochemical profile of the furan core. Its strong electron‑withdrawing nature [1] significantly impacts the reactivity of the acetyl carbonyl and the furan ring itself, while its steric bulk and polarity contribute to markedly different solubility and permeability compared to 5‑halogen, 5‑alkyl, or even 5‑aryl analogues. Simple replacement with a 5‑bromo‑, 5‑methyl‑, or 5‑phenyl‑2‑acetylfuran would therefore lead to compounds with fundamentally different LogP, PSA, and electronic properties, which can critically affect reactivity in subsequent steps and biological target interactions .

Head‑to‑Head Comparator Evidence for 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one (CAS 116538-87-5)


Lipophilicity Shift: LogP of 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one vs. 5-Substituted Analogues

The computed octanol–water partition coefficient (LogP) of the benzenesulfonyl derivative is 3.40, markedly higher than that of the 5‑methyl analogue (LogP = 1.79) and the parent 2‑acetylfuran (LogP = 0.52). It even exceeds the 5‑phenyl analogue (LogP = 3.15), demonstrating that the sulfonyl group contributes more to lipophilicity than a directly attached phenyl ring .

Lipophilicity Drug Design Partition Coefficient

Polar Surface Area: PSA of 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one vs. Analogues Lacking the Sulfonyl Group

The polar surface area (PSA) of the target compound is 72.73 Ų, more than double that of the 5‑methyl, 5‑phenyl, and unsubstituted 2‑acetylfuran analogues, all of which have PSAs of 30.21 Ų . This substantial increase reflects the contribution of the two sulfonyl oxygen atoms.

Polar Surface Area Bioavailability Medicinal Chemistry

Electronic Influence of the Benzenesulfonyl Substituent vs. Common 5‑Position Substituents

The benzenesulfonyl group exerts a strong electron‑withdrawing effect (σp ≈ +0.68) [1], in contrast to the 5‑methyl group (σp ≈ –0.17, electron‑donating), the 5‑bromo group (σp ≈ +0.23, moderate withdrawal), and the 5‑phenyl group (σp ≈ –0.01, essentially neutral). This distinct electronic environment affects the electrophilicity of the acetyl carbonyl and the stability of the furan ring toward electrophilic attack.

Hammett Constants Electronic Effects Reactivity

Recommended Application Scenarios for Procurement of 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one (CAS 116538-87-5)


Medicinal Chemistry Projects Requiring a High‑LogP, Electron‑Deficient Furan Scaffold

When designing CNS‑penetrant or membrane‑targeted compounds, the elevated LogP (3.40) of the benzenesulfonyl derivative offers an advantage over the more polar 5‑methyl or 5‑bromo analogues. Its strong electron‑withdrawing sulfonyl group also reduces the electron density of the furan ring, potentially slowing oxidative metabolism [1].

Synthetic Programs Exploiting Chemoselective Carbonyl Reactivity

The electron‑withdrawing SO2Ph group enhances the electrophilicity of the acetyl carbonyl , enabling selective imine formation, Grignard additions, or aldol condensations under milder conditions than those required for 5‑alkyl or 5‑aryl analogues. This can be critical when constructing complex molecules with multiple reactive sites.

Physicochemical Screening Libraries Focused on Lead‑Like Chemical Space

With a PSA of 72.73 Ų , the compound occupies a region of chemical space distinct from typical 5‑substituted furans (PSA ~30 Ų). It can serve as a unique entry point for building fragment libraries that balance permeability and solubility for hit‑to‑lead optimization.

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